molecular formula C7H10Cl2N2O2 B1593291 2,4-Diaminobenzoic Acid Dihydrochloride CAS No. 61566-58-3

2,4-Diaminobenzoic Acid Dihydrochloride

Cat. No. B1593291
CAS RN: 61566-58-3
M. Wt: 225.07 g/mol
InChI Key: LAVHFNVUGYKNGS-UHFFFAOYSA-N
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Description

2,4-Diaminobenzoic Acid Dihydrochloride is an organic compound with a molecular formula of C7H8N2O2·2HCl . It is a solid substance that appears white to amber to dark purple in color .


Molecular Structure Analysis

The molecular formula of 2,4-Diaminobenzoic Acid Dihydrochloride is C7H8N2O2·2HCl, and its molecular weight is 225.07 g/mol . The structure consists of a benzene ring with two amine groups and one carboxylic acid group .


Physical And Chemical Properties Analysis

2,4-Diaminobenzoic Acid Dihydrochloride is a solid at 20°C and should be stored at 0-10°C under inert gas . It is hygroscopic and heat sensitive . It has a melting point of 250°C and is soluble in methanol .

Scientific Research Applications

Herbicide Toxicity and Environmental Impact

2,4-Dichlorophenoxyacetic acid (2,4-D) is extensively used as a herbicide for agricultural and urban purposes. Research has shown that it can reach natural environments directly or indirectly, and studies focus on its toxicology and mutagenicity. The USA, Canada, and China are leading in this research field, with significant studies focusing on its occupational risk, neurotoxicity, resistance or tolerance to herbicides, and impacts on non-target species, especially aquatic ones (Zuanazzi, Ghisi, & Oliveira, 2020).

Phytoremediation Enhancement

A study describes the use of a genetically tagged bacterial endophyte to enhance the phytoremediation of 2,4-D. This strain, when inoculated in plants like pea (Pisum sativum), showed increased capacity for 2,4-D removal from soil without accumulation in the plant tissues, suggesting a potential method to reduce toxic herbicide residues in crop plants (Germaine et al., 2006).

Removal from Water Sources

Various methods have been explored for removing 2,4-D from contaminated water sources due to its toxicity and contamination potential. The study emphasizes the need for developing more efficient removal methods from contaminated sites, highlighting the qualitative review of different techniques used for this purpose (EvyAliceAbigail et al., 2017).

Mode of Action as a Herbicide

The molecular action mode of 2,4-D as a herbicide has been a topic of research. It acts as a selective herbicide that mimics natural auxin at the molecular level, affecting the physiological processes, perception, and signal transduction in plants. This insight helps understand the specificity and impact of 2,4-D on different plant types (Song, 2014).

Polymer Synthesis

2,4-Diaminobenzoic acid dihydrochloride has been used in the synthesis of novel hyperbranched polymers. This application demonstrates its utility in creating materials with unique properties, potentially useful in various industrial applications (Baek, Simko, & Tan, 2006).

properties

IUPAC Name

2,4-diaminobenzoic acid;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N2O2.2ClH/c8-4-1-2-5(7(10)11)6(9)3-4;;/h1-3H,8-9H2,(H,10,11);2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LAVHFNVUGYKNGS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1N)N)C(=O)O.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10Cl2N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30641046
Record name 2,4-Diaminobenzoic acid--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30641046
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,4-Diaminobenzoic Acid Dihydrochloride

CAS RN

61566-58-3
Record name 2,4-Diaminobenzoic acid--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30641046
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
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Citations

For This Compound
3
Citations
Y Valadbeigi, T Causon - Physical Chemistry Chemical Physics, 2023 - pubs.rsc.org
Aminobenzoic acids are well-established candidates for understanding the formation of isomeric ions in positive mode electrospray ionization as they yield both N- and O-protomers (…
Number of citations: 4 pubs.rsc.org
JK Seydel, W Butte - Journal of Medicinal Chemistry, 1977 - ACS Publications
The agonistic and antagonistic effects of nuclearly substituted p-aminobenzoicacids (PABA) on the folate-synthesizing system of E. coli havebeen studied in whole cell and cell-free …
Number of citations: 15 pubs.acs.org
D Wei, Y Jiang, Y Mao, Z Xu, J Chen, X Gao, J Li… - Bioorganic …, 2023 - Elsevier
Phenyldivinylsulfonamides emerged from a series of divinylsulfonamides, demonstrating their ability to effectively re-bridge disulfide bonds. This kind of linkers was attached to …
Number of citations: 2 www.sciencedirect.com

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